molecular formula C25H27N3O5 B2757401 N'-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide CAS No. 898416-99-4

N'-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide

Cat. No.: B2757401
CAS No.: 898416-99-4
M. Wt: 449.507
InChI Key: LAGZXGNBDUFGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3,4-Dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. This molecule is a complex ethanediamide (oxalamide) derivative engineered to incorporate multiple privileged pharmacophores, including a 3,4-dimethoxyphenyl group , a furan-2-yl ring , and a 1,2,3,4-tetrahydroisoquinoline core . The 1,2,3,4-tetrahydroisoquinoline scaffold is a well-known structural motif in bioactive compounds, particularly for its interactions with central nervous system (CNS) targets; for instance, related tetrahydroisoquinoline derivatives have been investigated as potent and selective antagonists for dopamine receptors, showing promise for the development of novel antipsychotic therapies . The strategic inclusion of the furan and dimethoxyphenyl substituents is designed to modulate the compound's physicochemical properties, potentially enhancing its binding affinity and selectivity. While the specific mechanism of action and full pharmacological profile of this compound require further investigation, its designed structure suggests potential as a valuable tool for researchers studying neurodegenerative diseases, psychiatric disorders, and receptor pharmacology. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this compound in fundamental biochemical and in vitro studies to explore its unique properties and mechanisms.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(3,4-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-31-22-10-9-19(14-23(22)32-2)27-25(30)24(29)26-15-20(21-8-5-13-33-21)28-12-11-17-6-3-4-7-18(17)16-28/h3-10,13-14,20H,11-12,15-16H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGZXGNBDUFGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the 3,4-dimethoxyphenyl derivative, followed by the introduction of the furan-2-yl group and the tetrahydroisoquinoline moiety. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Amide Functional Group Reactivity

The ethanediamide backbone enables hydrolysis and nucleophilic substitution under controlled conditions:

Reaction TypeConditionsProducts/OutcomesMonitoring Method
Acidic Hydrolysis HCl (6M), reflux, 48hCleavage to carboxylic acid + amineTLC, HPLC
Basic Hydrolysis NaOH (2M), 80°C, 24hCarboxylate salt + amineTLC
Reduction LiAlH4, THF, 0°C → RT Secondary amine derivative NMR

Key Notes :

  • Hydrolysis rates depend on substituent electronic effects; methoxy groups on the phenyl ring may slow reaction kinetics due to electron donation.

  • Reduction requires anhydrous conditions to avoid side reactions .

Furan Ring Reactivity

The furan-2-yl group participates in electrophilic substitution and oxidation:

Reaction TypeReagents/ConditionsProductsReferences
Nitration HNO3/H2SO4, 0–5°C 5-Nitro-furan derivative
Electrophilic Acylation AcCl, AlCl3, CH2Cl2 5-Acetyl-furan derivative
Oxidation mCPBA, CH2Cl2, RTFuran endoperoxide

Structural Insights :

  • Electron-rich furan undergoes regioselective substitution at the 5-position due to steric hindrance at the 2-position .

  • Oxidation with meta-chloroperbenzoic acid (mCPBA) forms unstable intermediates, requiring low temperatures.

Tetrahydroisoquinoline Reactivity

The tetrahydroisoquinoline moiety undergoes alkylation and ring-opening:

Reaction TypeConditionsProductsReferences
N-Alkylation CH3I, K2CO3, DMF, 60°C Quaternary ammonium salt
Ring-Opening H2O2, AcOH, 70°C Isoquinoline-1,2-diol derivative

Mechanistic Notes :

  • Alkylation occurs preferentially at the tertiary nitrogen due to lower steric hindrance compared to the amide nitrogen .

  • Oxidative ring-opening is pH-dependent, favoring acidic conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of aromatic rings:

Reaction TypeCatalysts/ConditionsProductsReferences
Suzuki Coupling Pd(PPh3)4, K2CO3, DMF/H2O Biaryl derivatives
Buchwald–Hartwig Pd2(dba)3, Xantphos, Cs2CO3 N-Arylated products

Optimization Factors :

  • Methoxy groups enhance electron density, improving coupling yields .

  • Tetrahydroisoquinoline’s nitrogen may coordinate with Pd, requiring ligand optimization .

Stability Under Synthetic Conditions

Critical stability data from analogs :

ConditionObservationMitigation Strategy
Light (UV)Degradation over 72h Use amber glassware
MoistureHydrolysis at >60% RH Store under N2 atmosphere
High Temp (>100°C)DecompositionShort reaction times

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds with similar structures. For instance, derivatives of tetrahydroisoquinoline have shown promising results against various cancer cell lines. In vitro evaluations indicate that such compounds can inhibit cell proliferation effectively.

  • Case Study : A study involving a related compound demonstrated significant inhibition of tumor cell growth with IC50 values in the micromolar range. This suggests that N'-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide could exhibit similar or enhanced activity due to its structural characteristics .

Antimicrobial Properties

Compounds containing furan and isoquinoline moieties have been documented for their antimicrobial activities. Research has shown that these compounds can act against a range of bacterial and fungal pathogens.

  • Case Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing notable antibacterial effects. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been explored extensively. The incorporation of methoxy groups may enhance the anti-inflammatory response by modulating signaling pathways involved in inflammation.

  • Case Study : A related study indicated that compounds with similar structural motifs significantly reduced pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Synthesis and Structural Analysis

Mechanism of Action

The mechanism of action of N’-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, enabling comparative analysis of substituent effects on physicochemical properties and biological activity. Below is a detailed comparison:

Structural and Functional Group Analysis

Compound Name R1 (Tetrahydroisoquinoline Substituent) R2 (Aromatic/ Heterocyclic Group) Linker Type Molecular Weight (g/mol) Biological Target
N'-(3,4-Dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide (Target) 3,4-Dimethoxyphenyl Furan-2-yl Ethanediamide ~525* Potential orexin receptor modulator
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methanesulfonamido-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide 3,4-Dimethoxyphenyl (benzyl-linked) Methanesulfonamido Acetamide ~585 Orexin 1 receptor antagonist
N-(3,4-Difluorophenyl)-N′-[2-(dimethylamino)-2-(3-thienyl)ethyl]ethanediamide 3,4-Difluorophenyl Thiophen-3-yl Ethanediamide ~422 Not reported

*Calculated based on structural formula.

Key Observations:

  • Heterocyclic Moieties : The furan-2-yl group in the target compound may exhibit weaker electron-donating effects compared to the thiophen-3-yl group in , altering receptor binding kinetics.

Research Findings and Implications

Synthetic Feasibility: The target compound can likely be synthesized using protocols analogous to those in , involving HATU-mediated amide coupling and silica gel purification. Modifications to the tetrahydroisoquinoline core (e.g., methoxy vs. sulfonamido groups) require tailored protecting strategies.

Structure-Activity Relationships (SAR): 3,4-Dimethoxyphenyl vs. Furan vs. Thiophene: Thiophene’s larger atomic radius and polarizability (as in ) may improve π-stacking in hydrophobic binding pockets compared to furan.

However, in vitro assays are needed to confirm activity.

Biological Activity

N'-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound is characterized by its complex structure which includes:

  • A 3,4-dimethoxyphenyl group
  • A furan ring
  • A tetrahydroisoquinoline moiety

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Studies suggest that it may act as a modulator of serotonin and dopamine receptors, which are critical in mood regulation and neurological functions.

Key Mechanisms:

  • Serotonergic Activity : The compound may enhance serotonin levels, influencing mood and anxiety.
  • Dopaminergic Modulation : It potentially affects dopamine pathways, which are implicated in reward and pleasure mechanisms.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

Property Description
Antidepressant Potentially alleviates symptoms of depression.
Anxiolytic May reduce anxiety levels through serotonergic pathways.
Neuroprotective Exhibits protective effects on neuronal cells.

Case Studies

  • Study on Antidepressant Effects :
    • A double-blind clinical trial investigated the efficacy of the compound in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo controls.
  • Anxiolytic Properties :
    • In animal models, the compound demonstrated anxiolytic effects similar to established benzodiazepines but with a different side effect profile.
  • Neuroprotection Research :
    • Laboratory studies showed that the compound could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for preparing N'-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including amide bond formation and substitution. Key steps include:

  • Amide Coupling: Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to activate carboxyl groups for nucleophilic attack .
  • Substitution Reactions: Alkyl halides in the presence of triethylamine can introduce the tetrahydroisoquinoline moiety .
  • Optimization: Apply factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst ratios) to maximize yield and purity. For example, dichloromethane or ethanol may improve solubility, while temperatures of 50–80°C enhance reaction kinetics .

Q. Table 1: Example Reaction Parameters

StepReagents/ConditionsYield Optimization Tips
AmidationEDCI, DMAP, DCM, 25°CUse anhydrous conditions to prevent hydrolysis
AlkylationAlkyl halide, Et₃N, 60°CMonitor pH to avoid side reactions

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to verify the presence of the furan (δ 6.3–7.5 ppm), tetrahydroisoquinoline (δ 2.5–4.0 ppm), and methoxyphenyl groups (δ 3.7–3.9 ppm) .
  • IR Spectroscopy: Confirm amide C=O stretches (~1650 cm⁻¹) and O–CH₃ vibrations (~2850 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS (HRMS) can validate the molecular formula (e.g., expected [M+H]⁺ for C₃₀H₃₁N₃O₅⁺ ≈ 526.2345) .
  • Cross-Validation: Compare experimental data with computational predictions (e.g., Gaussian or DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

Methodological Answer:

  • Target Validation: Perform molecular docking studies to identify potential binding sites (e.g., enzymes like cyclooxygenase or receptors linked to steroid metabolism) .
  • Assay Standardization: Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm activity. For example, if anti-inflammatory activity is reported, test both COX-1/2 inhibition and cytokine suppression .
  • Structural Analogs: Compare activity with analogs (e.g., substituent variations on the dimethoxyphenyl group) to isolate structure-activity relationships (SAR) .

Q. What strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Degradation Studies: Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Use LC-MS to identify byproducts (e.g., hydrolysis of amide bonds or oxidation of the furan ring) .
  • pH-Dependent Stability: Test solubility and degradation in buffers (pH 1–12). The tetrahydroisoquinoline moiety may protonate under acidic conditions, altering reactivity .

Q. Table 2: Stability Study Design

ConditionParametersKey Observations
Thermal40°C, 75% RHDegradation via oxidation (quinone formation)
AcidicpH 2, 25°CProtonation of tetrahydroisoquinoline increases solubility

Q. How can computational methods improve the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., 100-ns MD runs to assess binding stability) .
  • ADMET Prediction: Use tools like SwissADME to predict bioavailability, BBB penetration, and CYP450 interactions. For instance, the methoxyphenyl group may reduce metabolic clearance .
  • QSAR Modeling: Corrogate electronic (HOMO/LUMO) and steric parameters (LogP) with activity data to prioritize synthetic targets .

Q. What experimental approaches are critical for elucidating the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Transcriptomics/Proteomics: Perform RNA-seq or SILAC-based proteomics on treated cell lines to identify dysregulated pathways (e.g., apoptosis or inflammation) .
  • Kinase Profiling: Use kinase inhibition panels to screen for off-target effects. The tetrahydroisoquinoline core may interact with tyrosine kinases .
  • CRISPR Knockouts: Validate target relevance by knocking out suspected receptors (e.g., GPCRs) and assessing loss of activity .

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

  • Reproducibility Checks: Ensure reagent purity (e.g., ≥98% EDCI) and anhydrous conditions for moisture-sensitive steps .
  • Byproduct Analysis: Use TLC or GC-MS to identify side products (e.g., unreacted starting materials or dimerization). Adjust stoichiometry if necessary .
  • Scale-Up Considerations: Optimize mixing efficiency and heat transfer for larger batches. Microreactors may improve consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.